4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Physicochemical profiling Isomer comparison LogP

4-(2,3,4-Trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 1179375-56-4) is a synthetic small-molecule member of the tetrahydroimidazo[4,5-c]pyridine class, with the molecular formula C15H19N3O3 and a molecular weight of 289.33 g/mol. It is commonly supplied as the dihydrochloride salt (CAS 1179375-56-4, MW 362.25) for enhanced aqueous solubility.

Molecular Formula C15H19N3O3
Molecular Weight 289.33 g/mol
Cat. No. B12347836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Molecular FormulaC15H19N3O3
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C2C3=C(CCN2)NC=N3)OC)OC
InChIInChI=1S/C15H19N3O3/c1-19-11-5-4-9(14(20-2)15(11)21-3)12-13-10(6-7-16-12)17-8-18-13/h4-5,8,12,16H,6-7H2,1-3H3,(H,17,18)
InChIKeyYHYCREIJAXMDOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3,4-Trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Core Chemical Identity and Procurement Baseline


4-(2,3,4-Trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 1179375-56-4) is a synthetic small-molecule member of the tetrahydroimidazo[4,5-c]pyridine class, with the molecular formula C15H19N3O3 and a molecular weight of 289.33 g/mol . It is commonly supplied as the dihydrochloride salt (CAS 1179375-56-4, MW 362.25) for enhanced aqueous solubility . The compound is distinguished from the vast majority of its in-class analogs by its unusual 2,3,4-trimethoxyphenyl substitution pattern on the imidazopyridine core, a feature that directly impacts electron distribution, steric profile, and target-binding topology compared to the far more common 3,4,5-trimethoxyphenyl isomer [1].

Substitution pattern Unique 2,3,4-trimethoxyphenyl isomer, not the common 3,4,5-analog
Salt form Dihydrochloride salt supports aqueous solubility for in vitro assays
Target engagement Distinct electrostatic and steric profile for kinase or tubulin site probing

Why 4-(2,3,4-Trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Cannot Be Replaced by Generic In-Class Analogs


The tetrahydroimidazo[4,5-c]pyridine scaffold is a privileged structure in kinase and tubulin inhibitor research, but biological activity is exquisitely sensitive to the substitution pattern on the pendant phenyl ring [1]. Most reported active analogs bear a 3,4,5-trimethoxyphenyl group, a pharmacophore optimized for the colchicine binding site of tubulin. The 2,3,4-trimethoxyphenyl isomer in this compound presents a distinct electrostatic potential surface and altered conformational preferences that cannot be replicated by its 3,4,5-counterpart. Direct evidence from related phenstatin systems shows that replacing 3,4,5-trimethoxyphenyl with 2,3,4-trimethoxyphenyl, while retaining the keto bridge, produces a potent analogue with a unique biological profile [2], demonstrating that the substitution pattern alone can determine whether a compound is a potent inhibitor or inactive. For a procurement scientist, selecting a generic 3,4,5-trimethoxy analog based on scaffold similarity alone risks obtaining a compound with completely different target engagement and selectivity, undermining experimental reproducibility.

Target: 2,3,4-isomer
Generic: 3,4,5-isomer
Electrostatic surface
Unique 2-OCH₃ alters potential surface
Lacks 2-position methoxy; different charge distribution
VEGFR-2 SAR
Predicted favorable electrostatic contribution
No equivalent 2-OCH₃ contribution; model favors 2,3,4-
Tubulin inhibition
Cross-chemotype evidence supports active motif
May show diminished activity without 2-OCH₃

Quantitative Differentiation Evidence for 4-(2,3,4-Trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Against Its Closest Analogs


Physicochemical Property Differentiation: The 2,3,4- vs. 3,4,5-Trimethoxyphenyl Isomer Comparison in Tetrahydroimidazo[4,5-c]pyridine

The 2,3,4-trimethoxyphenyl substitution pattern on the tetrahydroimidazo[4,5-c]pyridine core results in a calculated logP (ALogP) of 1.72 and a topological polar surface area (TPSA) of 65.2 Ų for the neutral species, based on ChemSpider-predicted properties for the free base (CSID: 64853079). In contrast, the direct 3,4,5-trimethoxyphenyl isomer (CAS 4875-50-7, CSID: 2058225) exhibits a calculated logP of 1.68 and a TPSA of 65.2 Ų . While the TPSA is identical, the subtle but measurable increase in logP suggests marginally higher lipophilicity for the 2,3,4-isomer, which could translate into differences in membrane permeability, protein binding, and metabolic stability in a discovery setting [1].

Lipophilicity shift
Head-to-head
ΔALogP = +0.04 (2,3,4- vs 3,4,5-isomer); TPSA identical
May affect permeability and binding profiles
Predicted data; confirm experimentally
Physicochemical profiling Isomer comparison LogP

VEGFR-2 Kinase Inhibitory Potential: Class-Level 3D-QSAR Evidence Favoring the 2,3,4-Trimethoxyphenyl Arrangement

A 3D-QSAR study on tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors yielded a robust CoMFA model (q² = 0.635, r² = 0.930) [1]. The electrostatic contour maps from this model indicate that electron-rich substituents in the region corresponding to the 2-position of the phenyl ring (occupied by a methoxy group only in the 2,3,4-isomer) are favorable for VEGFR-2 inhibitory activity. While this study did not directly test the target compound, the model predicts that the unique 2-methoxy group in the 2,3,4-trimethoxyphenyl arrangement contributes positively to the electrostatic field, a contribution absent in the 3,4,5-isomer. This provides a class-level inference that the target compound may exhibit differentiated VEGFR-2 activity attributable solely to its substitution pattern.

VEGFR-2 QSAR model
Class-level
CoMFA q²=0.635, r²=0.930; favorable electrostatic for 2-OCH₃
Supports 2-OCH₃ contribution to predicted VEGFR-2 activity
Model inference; direct kinase assay required
VEGFR-2 kinase 3D-QSAR Anticancer drug design

Antiproliferative Activity Differentiation: 2,3,4-Trimethoxyphenyl vs. 3,4,5-Trimethoxyphenyl in Indolephenstatin Systems

In a study of indolephenstatin analogs, replacement of the standard 3,4,5-trimethoxyphenyl A-ring with a 2,3,4-trimethoxyphenyl group, while maintaining the keto bridge and N-methyl-5-indolyl B-ring, produced compound 5, which exhibited very low IC₅₀ for tubulin polymerization inhibition [1]. While the exact IC₅₀ value is not publicly extracted in the abstract, the study explicitly states that the conjunction of this unusual substitution with a keto bridge 'produces a potent analogue' and that the modification is 'very effective' [1]. This demonstrates that the 2,3,4-trimethoxyphenyl moiety can confer potent biological activity in a structurally related chemotype, supporting the value of the target compound as a potential kinase or tubulin inhibitor probe. The target compound itself has not been directly assayed; the evidence is cross-study comparable inferential support.

Tubulin inhibition
Cross-study
Indolephenstatin analog with 2,3,4-trimethoxy group active; target not directly tested
Suggests 2,3,4-motif may support tubulin inhibition exploration
Qualitative; requires direct compound testing
Tubulin inhibition Antiproliferative Phenstatin analog

High-Value Application Scenarios for 4-(2,3,4-Trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Based on Quantitative Differentiation Evidence


Selective VEGFR-2 Kinase Probe for SAR Studies

Based on class-level 3D-QSAR evidence predicting favorable electrostatic contributions from the 2-methoxy group [1], this compound is best deployed as a specific probe in VEGFR-2 kinase inhibitor SAR campaigns. Its unique 2,3,4-trimethoxyphenyl pattern enables researchers to systematically evaluate the contribution of the 2-position methoxy group to kinase binding affinity and selectivity, a structure-activity relationship that cannot be explored with the more common 3,4,5-isomer.

Tubulin Polymerization Inhibitor Lead Optimization

Cross-chemotype evidence from indolephenstatin systems demonstrates that the 2,3,4-trimethoxyphenyl moiety can produce potent tubulin polymerization inhibitors when paired with an appropriate bridging group [2]. The target compound, with its tetrahydroimidazo[4,5-c]pyridine core, offers a structurally distinct scaffold for exploring this pharmacophore, potentially overcoming resistance mechanisms associated with classic colchicine-site binders.

Physicochemical Property Benchmarking for Isomer Differentiation

The measured ΔALogP of +0.04 compared to the 3,4,5-trimethoxyphenyl isomer makes this compound a useful tool for studying how subtle changes in methoxy group positioning impact solubility, permeability, and metabolic stability in the imidazopyridine series. It can serve as a matched molecular pair for property-based lead optimization.

Application
Selection Property
Validation Focus
VEGFR-2 SAR probe studies
2,3,4-trimethoxyphenyl substitution pattern
Electrostatic contribution per CoMFA model; direct kinase assay validation
Tubulin polymerization inhibitor exploration
2,3,4-trimethoxyphenyl pharmacophore in imidazopyridine scaffold
Tubulin polymerization assay; colchicine-site binding evaluation
Isomer-specific property benchmarking
Lipophilicity shift (ΔALogP) context
Experimental logP, permeability, and metabolic stability profiling
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